6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a quinoline derivative followed by a Heck reaction to introduce the ethenyl group. The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid
- 4-bromo-2,6-di-tert-butylphenol
- 2,6-di-tert-butyl-4-bromophenol
Uniqueness
6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and tert-butyl groups.
Properties
Molecular Formula |
C22H20BrNO2 |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
6-bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H20BrNO2/c1-22(2,3)15-7-4-14(5-8-15)6-10-17-13-19(21(25)26)18-12-16(23)9-11-20(18)24-17/h4-13H,1-3H3,(H,25,26) |
InChI Key |
KTWRTRPUYPGHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
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